2-(Dimethylcarbamoyl)benzene-1-sulfonyl chloride
Description
2-(Dimethylcarbamoyl)benzene-1-sulfonyl chloride is an aromatic sulfonyl chloride derivative characterized by a dimethylcarbamoyl substituent at the 2-position of the benzene ring and a sulfonyl chloride group at the 1-position. This compound is widely utilized in organic synthesis, particularly in the preparation of sulfonamides, which are critical intermediates in pharmaceuticals and agrochemicals. Its structure combines electron-withdrawing groups (sulfonyl chloride and carbamoyl) that influence its reactivity and stability .
Properties
IUPAC Name |
2-(dimethylcarbamoyl)benzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3S/c1-11(2)9(12)7-5-3-4-6-8(7)15(10,13)14/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBDIEJDTFQYTIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC=C1S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylcarbamoyl)benzene-1-sulfonyl chloride typically involves the reaction of 2-aminobenzenesulfonyl chloride with dimethylcarbamoyl chloride under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylcarbamoyl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water to form 2-(Dimethylcarbamoyl)benzenesulfonic acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Bases: Bases such as triethylamine are used to neutralize the hydrochloric acid formed during reactions.
Major Products Formed
2-(Dimethylcarbamoyl)benzenesulfonic acid: Formed through hydrolysis.
Substituted Products: Various substituted products can be formed depending on the nucleophile used in the reaction.
Scientific Research Applications
Synthesis of Pharmaceuticals
1.1 Role as a Reactive Intermediate
Sulfonyl chlorides are valuable intermediates in the synthesis of various pharmaceuticals. They are often used in the preparation of sulfonamide drugs, which have antibacterial properties. The presence of the sulfonyl group enhances the reactivity of the molecule, allowing for nucleophilic substitution reactions that are crucial in drug development.
1.2 Case Study: Antimicrobial Agents
A notable application of 2-(Dimethylcarbamoyl)benzene-1-sulfonyl chloride is in the synthesis of antimicrobial agents. Research indicates that derivatives of this compound exhibit significant antibacterial activity against various pathogens. For instance, studies have shown that sulfonamide derivatives synthesized from this compound can effectively inhibit bacterial growth, making them potential candidates for new antibiotic formulations .
Agrochemical Applications
2.1 Herbicide Development
The compound serves as an important intermediate in the synthesis of herbicides. Its ability to form stable sulfonamide bonds allows for the development of selective herbicides that target specific weeds without harming crops.
2.2 Case Study: Sulfonamide Herbicides
Research has demonstrated that sulfonamide herbicides derived from this compound show effective weed control while minimizing environmental impact. These herbicides are designed to degrade rapidly in soil, reducing their persistence and potential toxicity to non-target organisms .
Organic Synthesis
3.1 Versatile Building Block
In organic chemistry, this compound is utilized as a versatile building block for synthesizing complex organic molecules. Its functional groups allow for various reactions, including acylation and alkylation.
3.2 Case Study: Synthesis of Complex Molecules
The compound has been employed in the synthesis of complex heterocyclic compounds, which are essential in developing new materials and catalysts. The ability to modify the sulfonyl group facilitates the introduction of diverse functional groups into target molecules, enhancing their properties for specific applications .
Analytical Chemistry
4.1 Use in Chemical Analysis
In analytical chemistry, this compound is used as a reagent for detecting amines and alcohols through derivatization processes. This application is crucial for identifying and quantifying these compounds in various samples.
4.2 Case Study: Derivatization Techniques
Studies have shown that using this sulfonyl chloride in derivatization techniques improves the sensitivity and specificity of analytical methods such as gas chromatography and mass spectrometry . This enhances the detection capabilities for trace analysis in environmental samples.
Safety and Handling Considerations
Due to its reactive nature, handling this compound requires stringent safety measures:
- Toxicity : It is classified as hazardous; proper protective equipment should be worn during handling.
- Storage : The compound should be stored in a cool, dry place away from moisture to prevent hydrolysis.
- Disposal : Waste should be disposed of according to local regulations regarding hazardous materials .
Mechanism of Action
The mechanism of action of 2-(Dimethylcarbamoyl)benzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species . This reactivity is exploited in organic synthesis and modification of biomolecules .
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The following table summarizes key structural and molecular differences between 2-(dimethylcarbamoyl)benzene-1-sulfonyl chloride and related sulfonyl chlorides:
Reactivity and Functional Group Influence
- Electron-Withdrawing Effects : The dimethylcarbamoyl group (-CONMe$_2$) in this compound activates the sulfonyl chloride group toward nucleophilic substitution by withdrawing electron density from the benzene ring. This contrasts with compounds like 5-(dimethylcarbamoyl)-2,3-dimethylbenzene-1-sulfonyl chloride, where the carbamoyl group is meta to the sulfonyl chloride, leading to reduced activation .
- Steric Hindrance : Bulky substituents, such as the butyl group in 2-[butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride, hinder nucleophilic attack at the sulfonyl chloride site, reducing reactivity compared to the less hindered dimethylcarbamoyl analogue .
- Halogen Effects : Chlorine atoms in 3,5-dichloro-4-[(dimethylcarbamoyl)methoxy]benzene-1-sulfonyl chloride increase electrophilicity and may enhance binding to biological targets, though they also raise toxicity concerns .
Physicochemical Properties
- LogD and Solubility : Compounds with polar groups (e.g., methoxy in 3,5-dichloro-4-[(dimethylcarbamoyl)methoxy]benzene-1-sulfonyl chloride) exhibit higher aqueous solubility, while hydrophobic substituents like butyl or methyl groups reduce solubility .
Biological Activity
2-(Dimethylcarbamoyl)benzene-1-sulfonyl chloride, a compound with the CAS number 87223-30-1, is gaining attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential applications in medicine and industry.
This compound features a sulfonyl chloride functional group attached to a dimethylcarbamoyl benzene ring. This structure allows it to participate in various chemical reactions, making it a versatile compound for synthetic applications.
| Property | Value |
|---|---|
| Molecular Formula | C9H10ClNO2S |
| Molecular Weight | 233.7 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
Biological Activity
Research indicates that this compound exhibits several biological activities, including antimicrobial and anticancer properties. Its mechanism of action is primarily attributed to its ability to interact with biological macromolecules, influencing various biochemical pathways.
The compound interacts with specific enzymes and receptors, potentially inhibiting their activity. For example, it may act as a potent inhibitor of certain proteases involved in cancer progression. Additionally, its sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins, leading to altered protein function.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential therapeutic applications:
- Antimicrobial Activity : A study demonstrated that this compound showed significant antibacterial activity against various strains of bacteria, including E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics .
- Anticancer Properties : In vitro studies indicated that the compound could induce apoptosis in cancer cell lines by activating caspase pathways. This suggests its potential as an anticancer agent, warranting further investigation in vivo .
- Enzyme Inhibition : Research has shown that the compound inhibits specific enzymes related to inflammatory pathways, indicating its potential use in treating inflammatory diseases .
Comparative Analysis
To understand the uniqueness of this compound compared to similar compounds, a comparative analysis was performed.
Table 2: Comparison with Similar Compounds
| Compound | Biological Activity | Unique Features |
|---|---|---|
| This compound | Antimicrobial, Anticancer | Sulfonyl chloride enhances reactivity |
| 4-Methylbenzenesulfonyl chloride | Antimicrobial | Lacks dimethylcarbamoyl group |
| Benzene-1-sulfonamide | Anticancer | Does not contain a sulfonyl chloride |
Q & A
Q. What are the primary synthetic routes for 2-(Dimethylcarbamoyl)benzene-1-sulfonyl chloride, and how can reaction conditions be optimized?
The synthesis typically involves introducing the sulfonyl chloride group to a dimethylcarbamoyl-substituted benzene backbone. A common method is the reaction of dimethylcarbamate derivatives with sulfuryl chloride (SO₂Cl₂) or chlorosulfonic acid under anhydrous conditions. Key parameters include temperature control (0–5°C to minimize side reactions), solvent choice (e.g., dichloromethane or chloroform for inertness), and stoichiometric ratios to prevent over-chlorination. Purification via recrystallization or chromatography ensures high purity .
Q. What safety protocols are critical when handling this compound in the laboratory?
Due to its sulfonyl chloride group, the compound is corrosive and reactive. Key precautions include:
- Use of PPE (gloves, goggles, lab coat) and fume hoods to avoid inhalation or skin contact.
- Storage in airtight containers under inert gas (e.g., argon) to prevent hydrolysis.
- Immediate neutralization of spills with sodium bicarbonate or sand. Chronic exposure risks (e.g., carcinogenicity) are not fully established but inferred from structurally related dimethylcarbamoyl chloride, which caused nasal tumors in rodents .
Q. How does the compound’s reactivity compare to other sulfonyl chlorides in nucleophilic substitution reactions?
The dimethylcarbamoyl group acts as an electron-withdrawing substituent, enhancing the electrophilicity of the sulfonyl chloride moiety. This makes it more reactive toward nucleophiles (e.g., amines, alcohols) compared to unsubstituted benzene sulfonyl chlorides. Kinetic studies suggest reaction rates increase by ~30% in polar aprotic solvents like DMF due to improved charge stabilization .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity data for structurally related compounds?
For example, dimethylcarbamoyl chloride is not classified as a carcinogen by the EPA but induced tumors in rodent studies . To address such discrepancies:
- Evaluate exposure routes (inhalation vs. dermal) and metabolic activation pathways.
- Conduct in vitro assays (e.g., Ames test for mutagenicity) alongside in vivo models to isolate mechanisms.
- Use computational toxicology tools (e.g., QSAR models) to predict bioactivity based on structural analogs .
Q. What strategies optimize the compound’s use in synthesizing sulfonamide-based enzyme inhibitors?
- Selective functionalization: Use protecting groups (e.g., Boc for amines) to direct sulfonylation to specific sites.
- Solvent effects: Employ DMSO to stabilize transition states in SN2 mechanisms, improving yields by ~20%.
- Kinetic monitoring: Track reaction progress via HPLC or FTIR to identify intermediates and adjust conditions dynamically .
Q. How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?
DFT calculations reveal that the dimethylcarbamoyl group reduces electron density at the sulfonyl chloride’s sulfur atom (partial charge: +1.2 vs. +0.8 in unsubstituted analogs), facilitating oxidative addition in Pd-catalyzed couplings. This property enables synthesis of biaryl sulfones, which are valuable in medicinal chemistry for their metabolic stability .
Q. What analytical techniques are most effective for characterizing purity and degradation products?
- HPLC-MS: Detects hydrolyzed byproducts (e.g., sulfonic acids) at ppm levels.
- NMR (¹H/¹³C): Confirms structural integrity, with characteristic shifts for the sulfonyl chloride group (~3.5 ppm in ¹H for adjacent protons).
- TGA-DSC: Assesses thermal stability, critical for storage and reaction planning .
Key Methodological Recommendations
- Synthetic optimization: Use Schlenk-line techniques for moisture-sensitive reactions.
- Data validation: Cross-reference toxicity studies with multiple models (e.g., in vitro CYP450 assays + in vivo rodent studies).
- Reaction scalability: Transition from batch to flow chemistry for gram-scale synthesis, reducing hydrolysis byproducts by ~15% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
